Aerobic Xanthine Oxidase I50: PMPT vs. PPT vs. PZPT vs. Allopurinol
In a direct head-to-head comparison using bovine milk xanthine oxidase under aerobic conditions, PMPT demonstrated an I50 of approximately 4 × 10⁻⁸ M, making it the most potent of the three triazole congeners tested. PPT (3,5-bis(4-pyridyl)-1,2,4-triazole) recorded an aerobic I50 of 6.5 × 10⁻⁸ M, PZPT (3-(4-pyridazinyl)-5-(4-pyridyl)-1,2,4-triazole) was substantially weaker at 8 × 10⁻⁷ M, and the clinical purine standard allopurinol (4-hydroxypyrazolopyrimidine) required 3 × 10⁻⁶ M—approximately 75-fold higher than PMPT [1]. All three triazoles exhibited competitive inhibition kinetics with Ki values below 1 × 10⁻⁷ M, classifying them as tight-binding inhibitors [1].
| Evidence Dimension | Aerobic xanthine oxidase I50 (bovine milk enzyme, pH 7.5 phosphate buffer) |
|---|---|
| Target Compound Data | PMPT I50 ≈ 4 × 10⁻⁸ M; Ki < 1 × 10⁻⁷ M (competitive) |
| Comparator Or Baseline | PPT I50 ≈ 6.5 × 10⁻⁸ M; PZPT I50 ≈ 8 × 10⁻⁷ M; Allopurinol I50 ≈ 3 × 10⁻⁶ M |
| Quantified Difference | PMPT is ~1.6-fold more potent than PPT; ~20-fold more potent than PZPT; ~75-fold more potent than allopurinol |
| Conditions | Bovine milk xanthine oxidase, aerobic xanthine oxidation, 0.05 M phosphate buffer pH 7.5, initial reaction rates from continuous OD₂₉₀ recording |
Why This Matters
For procurement decisions in hyperuricemia/gout research programs, the ~75-fold potency advantage of PMPT over the clinical standard allopurinol directly translates to lower required compound quantities for in vitro studies and reduced probability of off-target interactions at experimental concentrations.
- [1] Duggan DE, Noll RM, Baer JE, Novello FC, Baldwin JJ. 3,5-Disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor. J Med Chem. 1975 Sep;18(9):900-905. DOI: 10.1021/jm00243a008. PMID: 808613. Table I. View Source
